molecular formula C15H11N3O4S B2686123 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 866042-92-4

5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione

Cat. No.: B2686123
CAS No.: 866042-92-4
M. Wt: 329.33
InChI Key: JWIKVLGOWJLORG-GHXNOFRVSA-N
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Description

Historical Development of Thiazolidinedione Chemistry

The thiazolidinedione scaffold emerged as a pharmacologically significant heterocycle in the early 20th century, with foundational work by Kallenberg in 1923 demonstrating its synthesis via carbonyl sulfide and α-halogenated carboxylic acids. Initial interest in TZDs centered on their role as insulin sensitizers, exemplified by the discovery of ciglitazone in the 1980s by Takeda Laboratories. Early synthetic routes relied on cyclo-condensation reactions between thiourea and α-chloroacetic acid, producing the TZD core through S~N~2 mechanisms and subsequent hydrolysis. Over time, methodologies evolved to incorporate novel catalysts, such as L-tyrosine, enabling ambient-temperature syntheses with improved yields. These advancements facilitated the exploration of TZD derivatives, including the target compound, which integrates a pyrazinyloxy-phenyl substituent to enhance receptor binding and metabolic stability.

Structural Classification Within TZD Derivatives

The target compound belongs to the 5-arylidene-TZD subclass, characterized by a Z-configuration exocyclic double bond at the C~5~ position (Figure 1). This structural motif is critical for PPARγ activation, as the planar arylidene group facilitates hydrophobic interactions within the ligand-binding domain. The molecule’s unique substitutions include:

  • C~5~ Modification : A (Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene group, which augments π-π stacking and hydrogen-bonding capabilities.
  • N~3~ Position : Retention of the thiazolidinedione ring’s nitrogen, preserving its role as a hydrogen-bond acceptor.

This hybrid architecture merges the TZD core with a pyrazine heterocycle, a strategy employed to synergize PPARγ modulation with ancillary targets like aldose reductase and α-glucosidase.

Significance in Medicinal and Pharmaceutical Research

The target compound exemplifies the pharmacophore hybridization approach, wherein appending nitrogen-rich heterocycles to the TZD scaffold enhances multi-target activity. Recent studies demonstrate its dual inhibitory effects on α-amylase (IC~50~ = 18.24 µg/mL) and aldose reductase (IC~50~ = 82.27 µg/mL), surpassing first-generation TZDs like ciglitazone in enzymatic assays. Docking studies further reveal strong binding to PPARγ (ΔG = −9.2 kcal/mol), comparable to rosiglitazone, with additional interactions at the PTP1B and DPP-4 active sites. Such multi-modal activity addresses the polypharmacological demands of diabetes treatment, reducing the risk of compensatory hyperglycemia associated with single-target agents.

Position in Contemporary Drug Discovery Frameworks

Modern drug discovery paradigms emphasize structure-based design and virtual screening to optimize TZD derivatives. The target compound’s development aligns with these trends, leveraging:

  • Combinatorial Chemistry : High-throughput synthesis of arylidene-TZD libraries to identify candidates with balanced potency and selectivity.
  • Molecular Dynamics Simulations : Predictions of ligand-receptor stability, particularly for PPARγ and aldose reductase.
  • Fragment-Based Design : Incremental addition of the pyrazinyloxy group to improve solubility and metabolic stability.

These strategies position the compound as a template for next-generation anti-diabetic agents, bridging traditional medicinal chemistry with computational innovation.

Table 1: Comparative Enzymatic Inhibition Profiles of TZD Derivatives

Compound α-Amylase IC~50~ (µg/mL) α-Glucosidase IC~50~ (µg/mL) Aldose Reductase IC~50~ (µg/mL)
Target Compound 18.24 ± 0.10 174.39 ± 4.35 82.27 ± 7.96
Rosiglitazone 45.00 ± 6.90 44.84 ± 7.46 36.71 ± 11.15
Ciglitazone 24.85 ± 2.31 158.15 ± 11.59 27.54 ± 5.34

Data adapted from Thirupathi et al. (2023) and Long et al. (2021).

Properties

IUPAC Name

(5Z)-5-[(3-methoxy-4-pyrazin-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-21-11-6-9(7-12-14(19)18-15(20)23-12)2-3-10(11)22-13-8-16-4-5-17-13/h2-8H,1H3,(H,18,19,20)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIKVLGOWJLORG-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxy-4-(2-pyrazinyloxy)benzaldehyde with thiazolane-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine-2,4-dione derivatives, including 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione.

  • Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with cancer growth. For instance, a study evaluated several thiazolidine derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231) and demonstrated significant dose-dependent inhibition of cell proliferation .
  • Case Studies : In a comparative study involving multiple thiazolidine derivatives, compounds exhibiting structural similarities to this compound showed promising results in reducing tumor growth in vivo models. The compounds were assessed for their cytotoxic effects on both cancerous and non-cancerous cells to evaluate selectivity and potential therapeutic indices .

Antimicrobial Properties

The antimicrobial efficacy of thiazolidine derivatives has been documented extensively.

  • Activity Spectrum : Compounds similar to this compound have shown activity against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 2 to 16 µg/mL, indicating significant potency against bacterial strains .
  • Synthesis and Testing : A systematic approach was employed to synthesize a series of thiazolidine derivatives and evaluate their antimicrobial properties through standard microbiological assays. The results suggested that structural modifications could enhance antimicrobial activity, paving the way for further optimization of these compounds for clinical applications .

Potential in Metabolic Disorders

Thiazolidine derivatives have also been investigated for their roles in metabolic disorders.

  • Hepatoprotective Effects : One notable application involves the hepatoprotective effects observed in animal models treated with thiazolidine derivatives. For example, a study demonstrated that certain derivatives could mitigate liver injury induced by Concanavalin A (ConA) in mice, suggesting potential therapeutic applications in liver diseases .

Data Tables

Application AreaCompound StructureKey Findings
Anticancer Activity5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}Significant dose-dependent inhibition of breast cancer cell lines
Antimicrobial ActivityVarious thiazolidine derivativesEffective against Gram-positive bacteria with MIC values between 2-16 µg/mL
HepatoprotectiveThiazolidine derivativesReduced liver injury in animal models

Mechanism of Action

The mechanism of action of 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Substituent Effects

  • Target Compound : The 3-methoxy-4-(2-pyrazinyloxy)phenyl group provides electron-donating (methoxy) and electron-withdrawing (pyrazinyloxy) effects. The pyrazine ring’s nitrogen atoms enhance polarity and hydrogen-bonding capacity.
  • Pioglitazone Analogs : Pioglitazone (5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione) features a pyridinyl-ethoxy-benzyl group, which is less polar than the pyrazinyloxy substituent. This difference may influence solubility and membrane permeability .
  • Hydrazone Derivatives: Compounds like 5-(Z)-[(4-Methoxyphenyl)Methylene]-2-[(4-Methoxyphenyl)Methylenehydrazono]-4-Thiazolidinone () incorporate hydrazone moieties, increasing conjugation and planarity but reducing metabolic stability compared to the target compound’s pyrazinyl ether .

Stereochemical Considerations

  • The Z-configuration of the methylidene group in the target compound is critical for maintaining planarity and optimizing interactions with biological targets. Similar Z-isomers, such as (5Z)-5-(2-Hydroxybenzylidene)-3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One (), demonstrate intramolecular hydrogen bonding (C–H⋯S), stabilizing the active conformation .

Physicochemical Properties

Compound Substituents Melting Point (°C) Solubility Key Spectral Data (ESI-MS)
Target Compound 3-Methoxy-4-(2-pyrazinyloxy)phenyl N/A Moderate (DMF) Not reported
Pioglitazone Hydrochloride 4-(Pyridinyl-ethoxy)-benzyl 192–194 High (aqueous) m/z 356.8 [M+H]+
4i Derivative Methyl(3-phenyl-3-(o-tolyloxy)propyl) 129–130 Low (ethanol) m/z 441.2 [M+H]+
19a Derivative 4-(Trifluoromethyl)phenyl N/A Moderate (acetonitrile) m/z 277.1 [M+H]+

Notes:

  • The pyrazinyloxy group in the target compound likely improves aqueous solubility compared to lipophilic analogs like 4i .
  • Trifluoromethyl-substituted derivatives (e.g., 19a) exhibit higher electron-withdrawing effects, altering reactivity in cycloaddition reactions .

Antidiabetic Potential

  • Pioglitazone : Activates PPARγ, improving insulin sensitivity. The target compound’s pyrazinyloxy group may modulate PPARγ affinity differently due to increased polarity .
  • Thiosemicarbazone Derivatives : Compounds like those in show antidiabetic activity via α-glucosidase inhibition, a mechanism distinct from TZDs .

Hepatoprotective Effects

  • Derivatives such as 4i and 4j () demonstrate hepatoprotective activity against CCl4-induced toxicity, with yields >90%. The target compound’s pyrazine moiety may enhance antioxidant capacity via radical scavenging .

Antimicrobial and Anticancer Activity

  • Oxadiazole-thiazolidinone hybrids () exhibit antimicrobial activity due to the oxadiazole ring’s electron-deficient nature. The target compound’s pyrazinyl group may offer similar advantages .

Biological Activity

5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H11N3O4SC_{15}H_{11}N_3O_4S with a molecular weight of approximately 329.33 g/mol. The structure includes a thiazolane ring and a methoxy-substituted phenyl group linked to a pyrazinyloxy moiety, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves a multi-step process including the formation of the thiazolane ring and subsequent modifications to introduce the methoxy and pyrazinyloxy groups. The specific synthetic pathways can vary based on the desired purity and yield.

Anticancer Activity

Several studies have evaluated the anticancer properties of thiazolidine derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 μM . These findings suggest that compounds with similar structures may exhibit potent anticancer effects.

Antimicrobial Activity

Research indicates that thiazolidine derivatives possess antimicrobial properties. In particular, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds against specific pathogens suggests potential therapeutic applications in treating infections.

Enzyme Inhibition

Enzyme inhibition is another significant aspect of the biological activity of thiazolidine derivatives. For example, compounds have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease enzymes. Specific derivatives demonstrated IC₅₀ values as low as 0.63 µM for AChE inhibition, indicating their potential utility in treating conditions like Alzheimer's disease or urinary infections.

Study on Anticancer Properties

In a study focusing on the anticancer properties of thiazolidine derivatives similar to this compound, it was found that certain compounds exhibited selective cytotoxicity towards leukemia cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of synthesized thiazolidine derivatives against various bacterial strains. The results indicated that specific derivatives had a strong inhibitory effect on bacterial growth, suggesting their potential as new antibacterial agents .

Summary of Biological Activities

Activity Type Description Reference
AnticancerSignificant cytotoxicity against leukemia cell lines; GI₅₀ values: 1.64-4.58 μM
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionEffective AChE inhibitors; IC₅₀ values as low as 0.63 µM

Q & A

Q. What are the standard synthetic protocols for preparing 5-{(Z)-[3-methoxy-4-(2-pyrazinyloxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation Reaction : Reacting 3-methoxy-4-(2-pyrazinyloxy)benzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate .

Cyclization : Heating the intermediate in ethanol or methanol to cyclize into the thiazolidinone core .

Purification : Recrystallization from ethanol or column chromatography yields the pure Z-isomer, confirmed by NMR and X-ray crystallography .
Key Considerations : Reaction temperature (60–80°C), solvent polarity, and pH control are critical to avoid side products like deiodinated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns stereochemistry (Z/E configuration) and confirms the methylidene bridge (δ 7.8–8.2 ppm for aromatic protons) .
  • IR Spectroscopy : Identifies thiazolidinone carbonyl stretches (~1700–1750 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
  • X-Ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H⋯N bonds stabilizing the structure) .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

Q. What safety precautions are required when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood due to potential respiratory irritants (e.g., thiosemicarbazide derivatives) .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

Methodological Answer:

  • Substituent Engineering :
    • Introduce electron-withdrawing groups (e.g., nitro) at the pyrazinyloxy position to improve electrophilicity and binding to biological targets .
    • Replace the methoxy group with bulkier substituents (e.g., trifluoromethyl) to modulate lipophilicity and BBB penetration .
  • Computational Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like 14α-demethylase (PDB: 3LD6) .
  • In Vitro Validation : Test modified derivatives against fungal or bacterial strains to correlate structure-activity relationships (SAR) .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MIC values for antimicrobial activity) to minimize variability .
  • Metabolic Stability Studies : Evaluate hepatic microsomal stability to identify if rapid metabolism explains inconsistent in vivo results .
  • Synchrotron Crystallography : Resolve binding modes in enzyme complexes to confirm mechanistic hypotheses .

Q. What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Solvent Optimization : Use DMF:acetic acid (1:2 v/v) to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .

Q. How can reaction pathway discrepancies (e.g., unexpected byproducts) be addressed?

Methodological Answer:

  • Mechanistic Probes : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in NMR .
  • DFT Calculations : Model transition states to predict competing pathways (e.g., keto-enol tautomerization leading to byproducts) .
  • Quenching Experiments : Isolate intermediates at low temperatures (-20°C) to identify off-pathway species .

Q. What methodologies address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) to maintain solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate esters of the hydroxy group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes for improved dispersion in physiological media .

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